molecular formula C22H23N3O5S B3575817 2-(3,4-dimethoxy-N-(4-methylphenyl)sulfonylanilino)-N-pyridin-3-ylacetamide

2-(3,4-dimethoxy-N-(4-methylphenyl)sulfonylanilino)-N-pyridin-3-ylacetamide

Cat. No.: B3575817
M. Wt: 441.5 g/mol
InChI Key: RGNNNYAOEWEBQV-UHFFFAOYSA-N
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Description

2-(3,4-dimethoxy-N-(4-methylphenyl)sulfonylanilino)-N-pyridin-3-ylacetamide is a complex organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxy-N-(4-methylphenyl)sulfonylanilino)-N-pyridin-3-ylacetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3,4-dimethoxyaniline with 4-methylbenzenesulfonyl chloride to form an intermediate sulfonamide. This intermediate is then reacted with pyridine-3-ylacetic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethoxy-N-(4-methylphenyl)sulfonylanilino)-N-pyridin-3-ylacetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(3,4-dimethoxy-N-(4-methylphenyl)sulfonylanilino)-N-pyridin-3-ylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxy-N-(4-methylphenyl)sulfonylanilino)-N-pyridin-3-ylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For instance, it may inhibit certain kinases or proteases, leading to altered signal transduction and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-dimethoxyphenyl)-N-(4-methylphenyl)sulfonylacetamide
  • 2-(3,4-dimethoxyphenyl)-N-(4-methylphenyl)sulfonylpyridine
  • 2-(3,4-dimethoxyphenyl)-N-(4-methylphenyl)sulfonylbenzamide

Uniqueness

What sets 2-(3,4-dimethoxy-N-(4-methylphenyl)sulfonylanilino)-N-pyridin-3-ylacetamide apart from similar compounds is its specific structural configuration, which may confer unique binding properties and biological activities. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

IUPAC Name

2-(3,4-dimethoxy-N-(4-methylphenyl)sulfonylanilino)-N-pyridin-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O5S/c1-16-6-9-19(10-7-16)31(27,28)25(15-22(26)24-17-5-4-12-23-14-17)18-8-11-20(29-2)21(13-18)30-3/h4-14H,15H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGNNNYAOEWEBQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CN=CC=C2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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